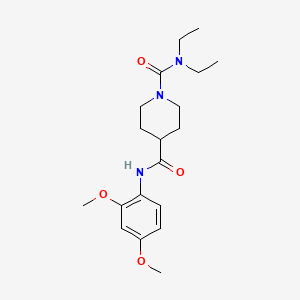![molecular formula C23H31FN2O3 B6113447 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6113447.png)
1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorinated aromatic ring, a methoxy group, and a pyrrolidine moiety, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Aromatic Intermediate:
Aminomethylation: The fluorinated aromatic intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Etherification: The resulting aminomethylated intermediate undergoes etherification with 2-methoxyphenol under basic conditions to form the phenoxy linkage.
Pyrrolidine Introduction: Finally, the compound is reacted with 3-pyrrolidin-1-ylpropan-2-ol under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of fluorinated aromatic compounds.
Biochemistry: The compound can serve as a probe to investigate biochemical pathways involving fluorinated aromatic rings.
Industrial Chemistry: Its synthesis and reactions can be explored for developing new materials or catalysts.
Mécanisme D'action
The mechanism of action of 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the aminomethyl group play crucial roles in binding to these targets, potentially modulating their activity. The compound may also influence signaling pathways by interacting with key proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
- 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-hydroxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-ethoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy group (e.g., methoxy vs. hydroxy vs. ethoxy) can significantly influence the compound’s chemical properties and reactivity.
- Reactivity: The methoxy group in the target compound may provide different electronic effects compared to hydroxy or ethoxy groups, affecting its reactivity in substitution or oxidation reactions.
- Applications: While all similar compounds may have potential applications in medicinal chemistry, the specific substituents can tailor their interactions with molecular targets, leading to unique pharmacological profiles.
Propriétés
IUPAC Name |
1-[4-[[(5-fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3/c1-17-5-7-20(24)12-19(17)14-25-13-18-6-8-22(23(11-18)28-2)29-16-21(27)15-26-9-3-4-10-26/h5-8,11-12,21,25,27H,3-4,9-10,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNCRSRFVCXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNCC2=CC(=C(C=C2)OCC(CN3CCCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![3-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6113374.png)
![N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide](/img/structure/B6113382.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)
![2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B6113388.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B6113433.png)
![4-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6113436.png)
![1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6113449.png)
![2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6113453.png)
![1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6113467.png)
